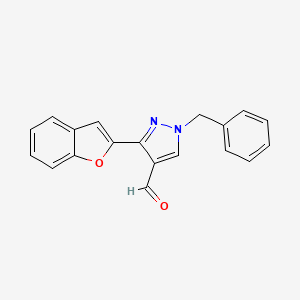

3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is ubiquitous in nature and is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves reactions such as cyclization . For instance, a related compound, 3-(1-benzofuran-2-yl)-5-substituted aryl-1,2-oxazole, has been synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . A specific synthesis method for “3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde” is not found in the search results.Wissenschaftliche Forschungsanwendungen

- Benzofuran derivatives have been investigated for their antitumor properties. This compound may exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy .

- The introduction of substituents at specific positions (e.g., 2-position phenyl group and 5-position hydroxyl, halogen, or amino group) influences the antibacterial activity of benzofuran derivatives .

- A novel macrocyclic benzofuran compound was discovered with anti-HCV activity. It holds promise as a potential therapeutic agent for hepatitis C disease .

- Novel methods for constructing benzofuran rings have been developed. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds .

Antitumor Activity

Antibacterial Properties

Anti-Hepatitis C Virus (HCV) Activity

Synthetic Applications

Zukünftige Richtungen

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, the study and development of “3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde” and similar compounds could be a promising direction for future research in medicinal chemistry.

Wirkmechanismus

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to be efficient antimicrobial agents . They are active towards different clinically approved targets .

Mode of Action

Benzofuran derivatives have been reported to interact with their targets leading to their antimicrobial effects .

Biochemical Pathways

Benzofuran derivatives have been reported to affect various biological and pharmacological pathways .

Pharmacokinetics

It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Benzofuran derivatives have been reported to have a wide array of biological activities .

Action Environment

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Eigenschaften

IUPAC Name |

3-(1-benzofuran-2-yl)-1-benzylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-13-16-12-21(11-14-6-2-1-3-7-14)20-19(16)18-10-15-8-4-5-9-17(15)23-18/h1-10,12-13H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRRKHIEUQLAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)

![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)

![8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B2513338.png)

![7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2513340.png)

![2-chloro-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B2513342.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2513350.png)